molecular formula C10H5BrF2N2O2 B1519727 4-bromo-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid CAS No. 1319131-99-1

4-bromo-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1519727
CAS No.: 1319131-99-1
M. Wt: 303.06 g/mol
InChI Key: HPILDJKPCYQDFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid is a brominated and fluorinated pyrazole derivative intended for research and development applications. Pyrazole cores are recognized as privileged structures in medicinal chemistry and drug discovery due to their diverse biological activities and interesting coordination properties . This compound is related to a class of molecules that are frequently utilized in the synthesis of metal-organic frameworks (MOFs) and the extraction of metal ions, highlighting its potential in materials science . The molecular scaffold features both a carboxylic acid and multiple halogen substituents, which provide versatile handles for further synthetic modification and make it a valuable intermediate for constructing more complex molecules . As a building block, it can be used in various metal-catalyzed cross-coupling reactions, cycloadditions, and other transformations to create a library of novel compounds for screening . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

4-bromo-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF2N2O2/c11-7-8(14-15-9(7)10(16)17)5-2-1-4(12)3-6(5)13/h1-3H,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPILDJKPCYQDFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=NNC(=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Bromo-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes a bromine atom and a difluorophenyl group, which enhance its lipophilicity and biological interactions.

Chemical Structure and Properties

The chemical formula of 4-bromo-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid is C₁₁H₈BrF₂N₂O₂. The presence of the bromine and fluorine atoms is significant as they can influence the compound's reactivity and interaction with biological targets.

Property Value
Molecular FormulaC₁₁H₈BrF₂N₂O₂
Molecular Weight306.09 g/mol
CAS NumberNot specified
SolubilitySoluble in organic solvents

Antitumor Activity

Recent studies have shown that pyrazole derivatives, including compounds similar to 4-bromo-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid, exhibit significant antitumor properties. Research indicates that these compounds can inhibit the growth of various cancer cell lines, including lung, breast (MDA-MB-231), and liver (HepG2) cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways .

Anti-inflammatory Effects

Pyrazole derivatives are also noted for their anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives demonstrated up to 85% inhibition of TNF-α at specific concentrations, indicating their potential in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial activity of pyrazole derivatives has been documented against several bacterial strains. Compounds structurally related to 4-bromo-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi . Specific tests have indicated promising results against E. coli and Staphylococcus aureus.

The biological activity of 4-bromo-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid is believed to stem from its ability to interact with various molecular targets:

  • Enzyme Inhibition : Pyrazole compounds can act as inhibitors for specific enzymes involved in cancer progression or inflammation.
  • Receptor Binding : The unique structure allows for binding to receptors that modulate cellular responses.
  • Induction of Apoptosis : Some studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

  • Antitumor Study : A study involving a series of pyrazole derivatives indicated that those with electron-withdrawing groups like fluorine exhibited enhanced anticancer activity compared to their non-fluorinated counterparts. The study highlighted the importance of substituent positioning on biological efficacy .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory potential of pyrazole derivatives found that compounds with halogen substitutions showed increased inhibition rates for COX enzymes compared to standard anti-inflammatory drugs .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that pyrazole derivatives, including 4-bromo-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid, exhibit promising anticancer activities. Studies have shown that these compounds can inhibit specific cancer cell lines by targeting critical pathways involved in cell proliferation and survival. For instance, the compound's ability to modulate enzyme activity related to cancer growth has been documented in several case studies, demonstrating its potential as a lead compound for anticancer drug development .

Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process. This inhibition can lead to reduced inflammation and pain, making these compounds candidates for developing new anti-inflammatory medications .

Biological Studies

Biological Pathway Probes
In biological research, 4-bromo-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid serves as a probe for studying various biological pathways. Its bromine and fluorine substituents enhance its interaction with biological molecules, allowing researchers to explore its effects on cellular signaling pathways and metabolic processes. This application is particularly relevant in pharmacological studies where understanding the mechanism of action is crucial .

Material Science

Synthesis of Novel Materials
The unique electronic properties of pyrazole derivatives make them suitable for developing novel materials with specific optical and electronic characteristics. For example, research has shown that incorporating 4-bromo-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid into polymer matrices can enhance their conductivity and thermal stability, leading to applications in electronic devices and sensors .

Industrial Applications

Catalyst Development
In industrial chemistry, this compound is being explored as a potential catalyst or intermediate in synthesizing agrochemicals and pharmaceuticals. Its ability to facilitate various chemical reactions can streamline production processes and improve yield efficiency .

Case Studies

Study Focus Findings Reference
Anticancer ActivityInhibition of cancer cell proliferation in vitro; potential lead compound
Anti-inflammatory MechanismSignificant reduction in COX enzyme activity; potential for pain relief
Material PropertiesEnhanced electrical conductivity in polymer composites

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Bromine Position

The bromine atom at position 4 of the pyrazole ring undergoes nucleophilic substitution reactions, enabling the introduction of diverse functional groups.

Reaction Type Reagents/Conditions Product Yield Source
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, aryl boronic acid4-Aryl-3-(2,4-difluorophenyl)-pyrazole-5-carboxylic acid~75%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, amine4-Amino-substituted derivative60–80%
HydrolysisNaOH (aq.), reflux4-Hydroxy-pyrazole derivative85%

Key Observations :

  • Bromine’s reactivity is enhanced by electron-withdrawing groups (e.g., carboxylic acid and fluorophenyl substituents), facilitating NAS even under mild conditions .

  • Palladium-catalyzed cross-couplings (e.g., Suzuki) are favored for constructing biaryl systems relevant to pharmaceuticals .

Carboxylic Acid Derivative Formation

The carboxylic acid group at position 5 participates in esterification, amidation, and decarboxylation.

Reaction Type Reagents/Conditions Product Yield Source
EsterificationSOCl₂, ROH5-Ester derivatives (e.g., ethyl ester)90–95%
Amide FormationHATU, DIPEA, amine5-Carboxamide derivatives70–85%
DecarboxylationCu(OAc)₂, DMF, 120°C5-H-pyrazole derivative65%

Mechanistic Insights :

  • Esterification typically employs thionyl chloride (SOCl₂) to activate the carboxylic acid before alcohol addition.

  • Amidation via coupling reagents (e.g., HATU) is efficient for generating bioactive analogs .

Electrophilic Aromatic Substitution (EAS) on the Fluorophenyl Ring

The 2,4-difluorophenyl group undergoes regioselective electrophilic substitution, though reactivity is moderated by fluorine’s electron-withdrawing effects.

Reaction Type Reagents/Conditions Product Yield Source
NitrationHNO₃, H₂SO₄, 0°C3-(2,4-difluoro-5-nitrophenyl) derivative55%
HalogenationCl₂, FeCl₃3-(2,4-difluoro-5-chlorophenyl) derivative40%

Challenges :

Cyclization and Heterocycle Formation

The pyrazole core serves as a scaffold for constructing fused heterocyclic systems.

Reaction Type Reagents/Conditions Product Yield Source
Condensation with hydrazineHydrazine hydrate, EtOHPyrazolo[3,4-d]pyridazine70%
CycloadditionAlkynes, CuIIndole-fused pyrazoles60%

Applications :

  • These reactions expand the compound’s utility in medicinal chemistry, particularly for kinase inhibitors .

Metal-Catalyzed Functionalization

Transition metals enable C–H activation and functionalization at inert positions.

Reaction Type Reagents/Conditions Product Yield Source
C–H ArylationPd(OAc)₂, Ag₂CO₃, aryl iodide1-Aryl-substituted pyrazole50–65%

Stability and Side Reactions

  • Hydrolysis of the Carboxylic Acid : Prolonged exposure to aqueous base leads to decarboxylation .

  • Debromination : Under reducing conditions (e.g., H₂/Pd), bromine may be replaced with hydrogen .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences Among Pyrazole Derivatives

Compound Name Substituents (Pyrazole Positions) Molecular Formula Key Features Biological Activity/Applications
Target Compound 4-Br, 3-(2,4-F₂C₆H₃), 5-COOH C₁₀H₆BrF₂N₂O₂ Bromine enhances lipophilicity; difluorophenyl aids in π-π stacking Potential antimicrobial/anticancer
4-Bromo-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid 4-Br, 3-(4-MeO-C₆H₄), 5-COOH C₁₁H₉BrN₂O₃ Methoxy group increases electron density; reduced acidity vs. target Not reported; used in structural studies
1-(4-Chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid 1-Cl, 3-(2,4-Cl₂-5-F-C₆H₂), 5-COOH C₁₆H₈Cl₃FN₂O₂ Higher halogen content increases steric bulk; potential for enhanced binding Antimicrobial applications
3-(2,4-Difluorophenyl)-1H-pyrazole-5-carboxylic acid 3-(2,4-F₂C₆H₃), 5-COOH C₁₀H₆F₂N₂O₂ Lacks bromine; lower molecular weight and lipophilicity Building block for drug synthesis

Physicochemical Properties

  • Acidity : The carboxylic acid group (pKa ~3-4) is influenced by adjacent substituents. The electron-withdrawing difluorophenyl group in the target compound increases acidity compared to methoxy-substituted analogs .
  • Solubility : Bromine reduces aqueous solubility but improves lipid bilayer permeability. Chloro derivatives (e.g., ) exhibit similar trends but with lower molecular weight .

Preparation Methods

Pyrazole Ring Formation

The pyrazole ring is typically synthesized via condensation of hydrazine or substituted hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions. This step forms the core heterocyclic structure.

  • Example Reaction: Reaction of hydrazine hydrate with ethyl acetoacetate or related β-keto esters.
  • Conditions: Acidic or basic catalysis, often under reflux or mild heating.

Introduction of the 2,4-Difluorophenyl Group

The 2,4-difluorophenyl substituent is introduced by coupling a halogenated pyrazole intermediate with a 2,4-difluorophenyl precursor or by direct substitution on the pyrazole ring.

  • Typical Methods:
    • Cross-coupling reactions such as Suzuki or Stille coupling using 2,4-difluorophenyl boronic acids or stannanes.
    • Nucleophilic aromatic substitution on activated halogenated aromatics.
  • Reagents: Palladium catalysts, bases, and suitable solvents.
  • Optimization: Use of bases and solvents to maximize regioselectivity and yield.

Bromination at the 4-Position

Selective bromination of the pyrazole ring at the 4-position is achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine.

Carboxylic Acid Group Installation

The carboxylic acid at the 5-position can be introduced by:

  • Direct use of β-keto acid precursors.
  • Hydrolysis of ester intermediates.
  • Oxidation of aldehyde or alcohol precursors.

Advanced Synthetic Approaches and Catalysis

Recent research highlights the use of multicomponent reactions (MCRs) and catalytic systems to improve synthesis efficiency:

Multicomponent One-Pot Synthesis

  • Method: Four-component reaction involving ethyl acetoacetate, hydrazine hydrate, methyl phenylglyoxylate, and malononitrile.
  • Catalyst: Indium(III) chloride (InCl3) as an effective Lewis acid catalyst.
  • Conditions: Ultrasound irradiation at 40 °C in 50% ethanol for 20 minutes.
  • Advantages: High yields (80–95%), short reaction time, operational simplicity, and compliance with green chemistry protocols.

Role of Ultrasound Irradiation

  • Accelerates reaction rates.
  • Enhances product yields.
  • Allows milder reaction conditions compared to conventional heating.

Catalyst Screening and Optimization

Catalyst Yield (%) Notes
InCl3 (20 mol%) 95 Optimal catalyst for high yield
Triethylamine Lower Less effective than InCl3
Piperidine Lower Moderate yields
Na2CO3, KOH Lower Inorganic bases less effective

Solvent Effects on Yield

Solvent Yield (%) Notes
50% Ethanol (EtOH) 95 Optimal solvent system
99% EtOH Lower Less effective
Water (H2O) Lower Poor solubility and yield
THF, CH2Cl2, MeOH Lower Less suitable for this reaction

Reaction Mechanism Insights

The plausible mechanism involves:

  • Initial condensation of hydrazine with β-ketoester to form pyrazolone intermediate.
  • Activation of methyl benzoylacetate by InCl3 to form an electrophilic intermediate.
  • Nucleophilic attack by the pyrazolone active methylene on the electrophilic intermediate.
  • Tautomerization and rearrangement to yield the final pyrazole carboxylic acid derivative.

Summary of Key Experimental Data

Step Reagents/Conditions Yield (%) Notes
Pyrazole ring formation Hydrazine + β-ketoester, acid/base 80–90 Standard condensation reaction
2,4-Difluorophenyl group introduction Pd-catalyzed cross-coupling 75–90 Requires careful control of conditions
Bromination at 4-position NBS or Br2, mild temperature 85–95 Selective bromination
Carboxylic acid formation Hydrolysis or oxidation of esters 80–90 Final step to install acid group
One-pot MCR synthesis InCl3 catalyst, ultrasound, 50% EtOH 85–95 Efficient, green, and scalable method

Research Findings and Practical Considerations

  • The use of InCl3 as a catalyst under ultrasound irradiation significantly reduces reaction times and improves yields.
  • Multicomponent reactions allow for the synthesis of multi-substituted pyrazole derivatives in a single step, facilitating structural diversity.
  • Optimization of solvent and catalyst loading is crucial for maximizing yield and purity.
  • The described methods align with green chemistry principles by minimizing waste and using milder conditions.
  • Bromination and fluorination steps require careful control to avoid side reactions and ensure regioselectivity.

Q & A

Q. What mechanistic insights explain unexpected byproducts during bromination?

  • Methodology : Monitor reaction intermediates using in situ IR spectroscopy. Identify byproducts via GC-MS and high-resolution mass spectrometry (HRMS). Computational modeling (e.g., transition state theory) predicts regioselectivity. Optimize bromine stoichiometry and reaction temperature to suppress side reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
4-bromo-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid

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